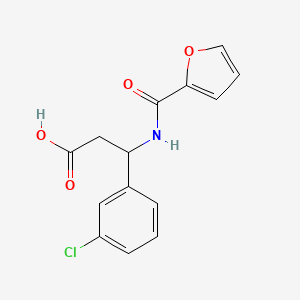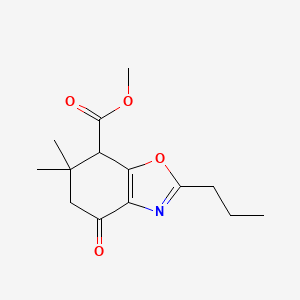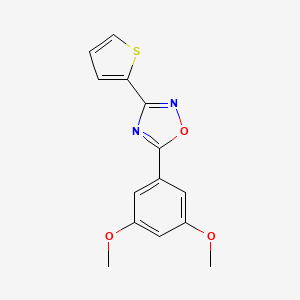
3-(3-chlorophenyl)-3-(2-furoylamino)propanoic acid
Descripción general
Descripción
3-(3-chlorophenyl)-3-(2-furoylamino)propanoic acid, also known as CI-976, is a synthetic compound that belongs to the class of hypolipidemic agents. It is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), which is an enzyme involved in the synthesis of cholesterol esters. CI-976 has been studied extensively for its potential therapeutic applications in the treatment of hyperlipidemia and atherosclerosis.
Mecanismo De Acción
3-(3-chlorophenyl)-3-(2-furoylamino)propanoic acid inhibits the activity of ACAT, which is an enzyme involved in the synthesis of cholesterol esters. By inhibiting ACAT, this compound reduces the amount of cholesterol esters that are stored in cells, leading to a decrease in plasma cholesterol levels. This compound also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to reduce plasma cholesterol levels in animal studies. It has also been shown to inhibit the development of atherosclerotic lesions and improve endothelial function. This compound has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-chlorophenyl)-3-(2-furoylamino)propanoic acid is a potent inhibitor of ACAT and has been extensively studied in animal models. Its synthetic nature allows for precise control over its chemical structure and purity. However, its use in lab experiments may be limited by its solubility and stability. Further studies are needed to determine the optimal conditions for its use in lab experiments.
Direcciones Futuras
3-(3-chlorophenyl)-3-(2-furoylamino)propanoic acid has shown promise as a potential therapeutic agent for the treatment of hyperlipidemia and atherosclerosis. Future research should focus on optimizing its pharmacokinetics and identifying potential drug targets. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications in other disease states.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-3-(2-furoylamino)propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of hyperlipidemia and atherosclerosis. In animal studies, this compound has been shown to reduce plasma cholesterol levels and inhibit the development of atherosclerotic lesions. It has also been shown to have anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-3-(furan-2-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c15-10-4-1-3-9(7-10)11(8-13(17)18)16-14(19)12-5-2-6-20-12/h1-7,11H,8H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVWSWVWGFVKEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4304810.png)
![N-[4-(cyanomethyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4304811.png)

![3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4304837.png)
![5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304839.png)
![5-[(2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304846.png)
![5-[(5-fluoro-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304852.png)

![2-(1,3-benzothiazol-2-yl)-5-[2-(4-hexanoylpiperazin-1-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4304869.png)
![ethyl 2-{[4-(aminocarbonyl)piperidin-1-yl]methyl}-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B4304878.png)
![2'-amino-7',7'-dimethyl-1'-(3-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4304881.png)
![2'-amino-7',7'-dimethyl-1'-(4-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4304882.png)
![5-(3,4-dichlorophenyl)-3-(2-phenylvinyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4304884.png)
![2-[2-ethoxy-4-({2-imino-4-oxo-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetamide](/img/structure/B4304888.png)